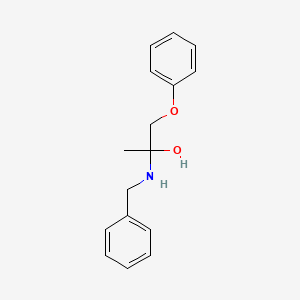

2-(Bencilamino)-1-fenoxipropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylamino)-1-phenoxypropan-2-ol is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.333. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzylamino)-1-phenoxypropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylamino)-1-phenoxypropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han investigado derivados del 2-(bencilamino)-1-fenoxipropan-2-ol como posibles agentes multifuncionales modificadores de la enfermedad contra el Alzheimer . Estos compuestos fueron diseñados mediante la modificación de inhibidores de la colinesterasa para dirigirse a la inhibición de la β-secretasa.

- Resultados: El compuesto 12 (2-(5-(bencilamino)-4-hidroxipentil)isoindolina-1,3-diona) mostró potencia inhibitoria contra la acetilcolinesterasa (AChE), la β-secretasa (BACE-1) y la agregación de β-amiloide. Promete ser un agente anti-Alzheimer multipotente con una potencia equilibrada para los objetivos tanto sintomáticos como modificadores de la enfermedad .

- Aplicación: La reacción de bencilamina con cloruro de 2-cloroacetilo produce 2-(bencilamino)tiazol-4(5H)-ona, que puede servir como un intermedio clave para futuras vías sintéticas .

Investigación sobre la enfermedad de Alzheimer

Derivados de tiazol

Síntesis verde de nanopartículas

En resumen, los derivados del this compound son prometedores en la investigación de la enfermedad de Alzheimer, la síntesis orgánica, la química del tiazol, la síntesis verde de nanopartículas y potencialmente otras áreas. Los investigadores continúan explorando sus aplicaciones multifacéticas, con el objetivo de lograr avances en medicina y ciencia de los materiales . Si necesita más información o tiene alguna pregunta específica, no dude en preguntar!

Mecanismo De Acción

Target of Action

Similar compounds have been found to target tubulin . Tubulin is a protein that is crucial for maintaining the structure and function of cells, particularly during cell division.

Mode of Action

Compounds with similar structures have been found to disrupt tubulin polymerization . This disruption can lead to changes in cell structure and function, potentially leading to cell death.

Biochemical Pathways

Disruption of tubulin polymerization can affect a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Pharmacokinetics

Similar compounds have been found to have poor oral bioavailability due to extensive first-pass metabolism . This suggests that 2-(Benzylamino)-1-phenoxypropan-2-ol may also have poor oral bioavailability and may be subject to extensive metabolism.

Result of Action

Disruption of tubulin polymerization can lead to changes in cell structure and function, potentially leading to cell death .

Actividad Biológica

2-(Benzylamino)-1-phenoxypropan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and neuroprotection. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Activation of AMPK and GDF15 Induction

Recent studies have highlighted the role of 2-(Benzylamino)-1-phenoxypropan-2-ol derivatives in activating AMP-activated protein kinase (AMPK), which is crucial for regulating energy homeostasis. Specifically, structural modifications of related compounds have shown enhanced potency in increasing growth differentiation factor 15 (GDF15) levels in hepatic cells. For instance, a derivative compound demonstrated a significant increase in GDF15 mRNA levels compared to metformin, suggesting a promising avenue for treating obesity and type 2 diabetes mellitus (T2DM) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Certain analogs have been reported to stimulate post-natal hippocampal neurogenesis and reduce neuronal cell death, indicating potential applications in neurodegenerative diseases . This neuroprotective activity is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to identify how modifications to the benzylamino and phenoxy groups affect biological activity.

| Compound ID | R1 Substituent | R2 Substituent | Max Activity (%) | EC50 (μM) |

|---|---|---|---|---|

| 1 | 3-Cl, 2-Me | - | 97 | 6 ± 1 |

| 5a | 3-Cl, 2-Me | H | 45 | 18 ± 4 |

| 5g | 3-Cl, 2-Me | 4-CF3 | 88 | 13 ± 1 |

This table summarizes findings from various SAR studies where specific substitutions led to enhanced protective activity against endoplasmic reticulum (ER) stress in pancreatic β-cells . The optimal substitution patterns were identified as critical for maximizing both potency and solubility, which are essential for therapeutic applications.

Diabetes Treatment

In a notable study, an N-(2-(Benzylamino)-2-oxoethyl)benzamide analog exhibited significant β-cell protective activity against ER stress with an EC50 of 0.1±0.01μM. This compound was found to be effective at rescuing cell viability under stress conditions, marking it as a potential candidate for diabetes treatment .

Neurodegenerative Disease Models

Another investigation into the neuroprotective effects of benzylamino derivatives demonstrated their ability to mitigate neuronal damage in models of oxidative stress. These compounds were shown to reduce apoptosis in neuronal cells, suggesting their utility in developing therapies for conditions like Parkinson's disease .

Propiedades

IUPAC Name |

2-(benzylamino)-1-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZROMNDVUPWEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.